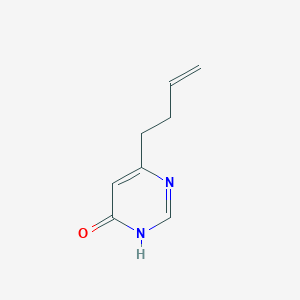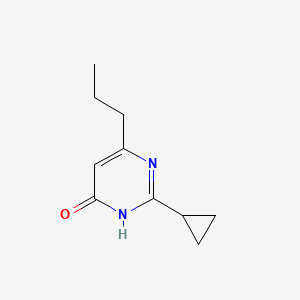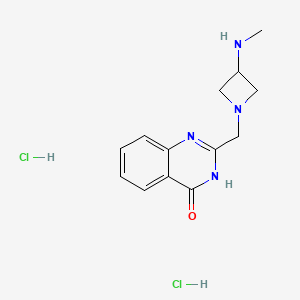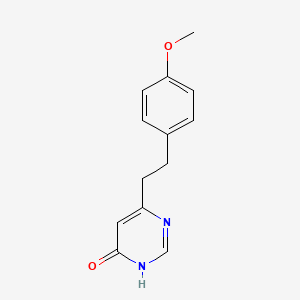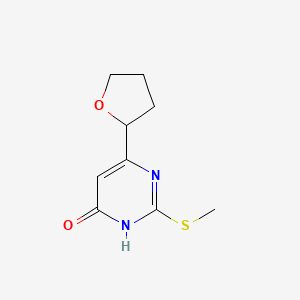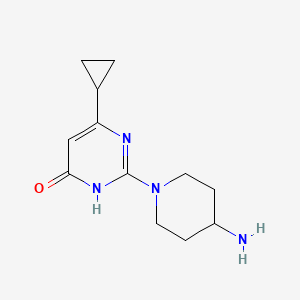
2-(4-アミノピペリジン-1-イル)-6-シクロプロピルピリミジン-4(3H)-オン
概要
説明
The compound “2-(4-aminopiperidin-1-yl)-6-cyclopropylpyrimidin-4(3H)-one” is a complex organic molecule. It is related to a class of compounds known as aryl amide derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of Thiazolopyrimidine Derivatives involves a series of reactions including the coupling of 2-amino-4,6-dimethylpyrimidine with malononitrile . Another example is the synthesis of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, which involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of similar compounds can be complex. For instance, the compound 4-(4-Piperidin-1-yl-thieno[3,2-C]pyridine-3-yl)benzamide has a complex structure with multiple aromatic rings and a piperidine ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. For instance, the reaction of 2-aminobenzimidazole with malononitrile results in the formation of 4-amino-1-(1H-benzo[d]imidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, the compound 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) is a stable free radical commonly used as an oxidizing agent in organic synthesis .科学的研究の応用
抗菌活性
この化合物は、抗菌特性を示す新規複素環化合物の合成に利用されてきました。 例えば、この化合物の誘導体は、標準薬と比較して抗菌および抗真菌活性を有することが示されています 。これらの活性は、耐性菌株および真菌に対する新しい治療薬の開発において特に関連しています。
分子ドッキング研究
2-(4-アミノピペリジン-1-イル)-6-シクロプロピルピリミジン-4(3H)-オンの構造的複雑さにより、分子ドッキング研究における重要な役割を果たします。 これらの研究は、化合物とさまざまな生物学的標的との相互作用を理解するのに役立ち、これは創薬において不可欠です 。この化合物は、細菌および真菌の代謝に関与するタンパク質に結合する能力があり、病原性プロセスを阻害する阻害剤の設計に役立つ貴重なツールとなっています。
抗酸化特性
研究によると、ピリミジン誘導体、特に問題の化合物に関連する誘導体は、抗酸化特性を示す可能性があります。 これらの特性は、フリーラジカルを中和し、酸化ストレスを防ぐために不可欠であり、酸化ストレスは、がんや神経変性疾患など、多くの疾患に関連しています .
薬理作用
この化合物の骨格は、薬理学的に活性な分子の作成に適しています。 この化合物は、鎮痛剤、抗てんかん剤、抗ウイルス剤、抗高血圧剤など、幅広い活性を有する化合物を合成するための前駆体として使用されてきました 。この汎用性により、医薬品化学における新規薬剤開発の礎となっています。
抗炎症活性
化合物に含まれるピペリジン部分は、その抗炎症効果で知られています。これにより、この化合物とその誘導体は、炎症性疾患の治療のための潜在的な候補となります。 抗炎症活性は、慢性疾患の管理と痛みの軽減における重要な側面です .
がん研究
ピリミジン誘導体は、そのがん治療における潜在的な可能性について研究されてきました。問題の化合物は、その抗がん特性を強化するように修飾することができ、より効果的ながん治療法の検索の一部となります。 がん細胞で調節不全となっている細胞プロセスを妨げる能力は、研究者にとって特に興味深いものです .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-aminopiperidin-1-yl)-4-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c13-9-3-5-16(6-4-9)12-14-10(8-1-2-8)7-11(17)15-12/h7-9H,1-6,13H2,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPHVZMCGCTCKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)NC(=N2)N3CCC(CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate](/img/structure/B1486737.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)
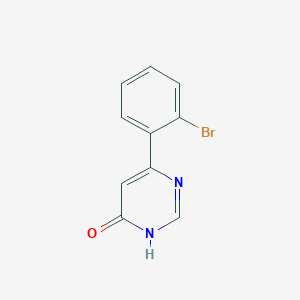


![5-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1486746.png)
